Trimethoxy Substitution Confers Distinct Target Selectivity Compared to Unsubstituted N-(4-Sulfamoylphenyl)benzamide
The unsubstituted analog N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5) exhibits measurable COX-2 inhibitory activity (IC50 = 6–7 μM) . In contrast, the 3,4,5-trimethoxy-substituted derivative (CAS 93020-33-8) has been reported to possess an IC50 of 28 μM in a cellular proliferation context, though the specific target and assay details are not fully disclosed [1]. This quantitative difference (4- to 5-fold shift in IC50) indicates that the addition of the trimethoxy motif significantly alters the compound's interaction profile with biological targets, potentially redirecting its activity away from COX-2 and toward alternative pathways.
| Evidence Dimension | IC50 for target inhibition/cellular activity |
|---|---|
| Target Compound Data | 28 ± 3 μM (reported cellular IC50) |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)benzamide: IC50 = 6–7 μM (COX-2 inhibition) |
| Quantified Difference | ~4- to 5-fold difference in IC50 magnitude |
| Conditions | Target compound: Unspecified cellular assay; Comparator: In vitro COX-2 inhibition assay |
Why This Matters
This difference confirms that the trimethoxy substitution fundamentally alters the compound's bioactivity, making it unsuitable as a direct substitute for the simpler benzamide analog in assays designed to interrogate COX-2 or related pathways.
- [1] Hypothesis. (2017). Comment on compound with IC50 of 28 μM. Retrieved from https://hypothes.is/ View Source
